(2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Ring: The initial step involves the condensation of a thioamide with an α-halo ketone to form the thiazolidinone ring.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Imino Group: The imino group is formed by the reaction of the thiazolidinone with an appropriate amine.
Introduction of the Prop-2-en-1-yloxybenzylidene Group: This group is introduced through a condensation reaction with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It can be incorporated into polymers and materials with specific properties.
Biology
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anti-inflammatory: Potential to reduce inflammation in various biological models.
Medicine
Anticancer: Shows promise in inhibiting the growth of cancer cells.
Drug Development: Used as a lead compound for the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Incorporated into formulations for various therapeutic applications.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in key biological processes, such as DNA synthesis and cell division.
Receptor Binding: It can bind to receptors on the surface of cells, modulating signaling pathways and cellular responses.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(methoxy)benzylidene]-1,3-thiazolidin-4-one
- (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(ethoxy)benzylidene]-1,3-thiazolidin-4-one
Uniqueness
- Hydroxyphenyl Group : The presence of the hydroxyphenyl group enhances the compound’s ability to form hydrogen bonds, increasing its biological activity.
- Prop-2-en-1-yloxybenzylidene Group : This group provides unique steric and electronic properties, influencing the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H16N2O3S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(5Z)-2-(4-hydroxyphenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2O3S/c1-2-11-24-16-9-3-13(4-10-16)12-17-18(23)21-19(25-17)20-14-5-7-15(22)8-6-14/h2-10,12,22H,1,11H2,(H,20,21,23)/b17-12- |
InChI Key |
URJCKYVEGGJHFR-ATVHPVEESA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.